3-Oxoandrosta-1,4-dien-16-yl propanoate
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Overview
Description
10,13-DIMETHYL-3-OXO-6,7,8,9,10,11,12,13,14,15,16,17-DODECAHYDRO-3H-CYCLOPENTA[A]PHENANTHREN-16-YL PROPIONATE is a complex organic compound with the molecular formula C22H32O2 It is a derivative of cyclopenta[a]phenanthrene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,13-DIMETHYL-3-OXO-6,7,8,9,10,11,12,13,14,15,16,17-DODECAHYDRO-3H-CYCLOPENTA[A]PHENANTHREN-16-YL PROPIONATE involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This is typically achieved through a series of cyclization reactions.
Introduction of the propionate group: This step involves esterification reactions where propionic acid or its derivatives are used.
Oxidation and reduction steps: These are necessary to introduce the oxo group and to achieve the desired oxidation state of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
10,13-DIMETHYL-3-OXO-6,7,8,9,10,11,12,13,14,15,16,17-DODECAHYDRO-3H-CYCLOPENTA[A]PHENANTHREN-16-YL PROPIONATE undergoes various chemical reactions, including:
Oxidation: Can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
10,13-DIMETHYL-3-OXO-6,7,8,9,10,11,12,13,14,15,16,17-DODECAHYDRO-3H-CYCLOPENTA[A]PHENANTHREN-16-YL PROPIONATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10,13-DIMETHYL-3-OXO-6,7,8,9,10,11,12,13,14,15,16,17-DODECAHYDRO-3H-CYCLOPENTA[A]PHENANTHREN-16-YL PROPIONATE involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Receptors: It may bind to specific receptors, triggering a cascade of cellular responses.
Pathways: The compound can modulate signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- 10,13-DIMETHYL-3-OXO-2,3,6,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17-YL PROPANAL
- (8R,9S,10R,13S,14S,17S)-13-ETHYL-3-OXO-2,3,6,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17-YL DECANOATE
Uniqueness
10,13-DIMETHYL-3-OXO-6,7,8,9,10,11,12,13,14,15,16,17-DODECAHYDRO-3H-CYCLOPENTA[A]PHENANTHREN-16-YL PROPIONATE is unique due to its specific structural features and the presence of the propionate group, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H30O3 |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
(10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl) propanoate |
InChI |
InChI=1S/C22H30O3/c1-4-20(24)25-16-12-19-17-6-5-14-11-15(23)7-10-22(14,3)18(17)8-9-21(19,2)13-16/h7,10-11,16-19H,4-6,8-9,12-13H2,1-3H3 |
InChI Key |
SEFNHDCTTLMQJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1CC2C3CCC4=CC(=O)C=CC4(C3CCC2(C1)C)C |
Origin of Product |
United States |
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